molecular formula C12H11BrN4O3 B214103 4-bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

4-bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

Cat. No. B214103
M. Wt: 339.14 g/mol
InChI Key: NWRULDJWOGHUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the pyrazole family of compounds and has been shown to possess a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is not fully understood. However, several studies have suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, one study reported that this compound inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide in lab experiments is its ability to exert a wide range of biological effects. This makes it a versatile compound that can be used in a variety of research applications. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental setups.

Future Directions

There are several future directions for research on 4-bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide. One area of interest is the development of new anticancer agents based on this compound. Several studies have reported its potential as an anticancer agent, and further research is needed to fully understand its mechanism of action and optimize its therapeutic potential. Another area of interest is the development of new antimicrobial agents based on this compound. Its antifungal and antibacterial properties make it a promising candidate for the development of new antimicrobial agents with novel mechanisms of action.

Synthesis Methods

The synthesis of 4-bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide involves the reaction of 3-nitro-1H-pyrazole-5-carboxylic acid with 2,4-dimethylphenylhydrazine and bromine in the presence of a suitable solvent. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been reported in several research articles and has been shown to yield high-quality product with good purity.

Scientific Research Applications

4-bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties. It has also been shown to have potential as an anticancer agent, with several studies reporting its ability to inhibit the growth of cancer cells in vitro.

properties

Product Name

4-bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

Molecular Formula

C12H11BrN4O3

Molecular Weight

339.14 g/mol

IUPAC Name

4-bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H11BrN4O3/c1-6-3-4-8(7(2)5-6)14-12(18)10-9(13)11(16-15-10)17(19)20/h3-5H,1-2H3,(H,14,18)(H,15,16)

InChI Key

NWRULDJWOGHUPT-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Br)C

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Br)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Br)C

Origin of Product

United States

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